molecular formula C10H10N2OS B8764795 N-(4-methoxyphenyl)thiazol-2-amine CAS No. 63615-92-9

N-(4-methoxyphenyl)thiazol-2-amine

Cat. No.: B8764795
CAS No.: 63615-92-9
M. Wt: 206.27 g/mol
InChI Key: XWMUQGMCEASDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methoxyphenyl)thiazol-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with thioamide under acidic conditions to form the thiazole ring . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)thiazol-2-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness contributes to its distinct biological activities and makes it a valuable scaffold in drug discovery .

Properties

CAS No.

63615-92-9

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-7H,1H3,(H,11,12)

InChI Key

XWMUQGMCEASDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-methoxy-phenyl)-thiourea (3.0 g, 16.5 mmol) and a 45% aqueous solution of chloroacetaldehyde (12 mL, 82.4 mmol, 5.0 equiv) in EtOH (23 mL) is heated to reflux for 1 h. The resulting dark orange solution is allowed to cool to RT and concentrated in vacuo. NaHCO3 is then added to the oily residue until CO2 evolution subsides and a beige precipitate forms. The product is collected by vacuum filtration, washed thoroughly with water (600 mL), and dried in vacuo. Title compound: ES-MS: 207.0 [M+H]+; single peak at tR=5.32 min (System 1); Rf=0.17 (CH2Cl2/MeOH, 95/5).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.